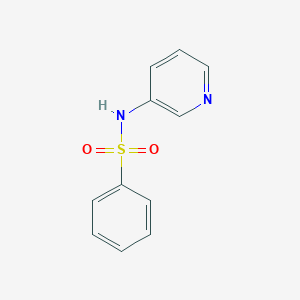

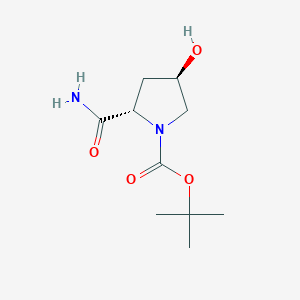

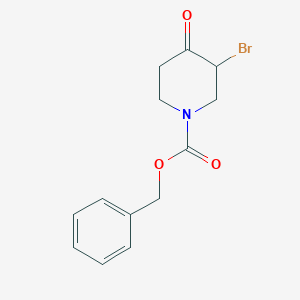

(2S,4R)-1-Boc-2-氨基甲酰-4-羟基吡咯烷

货号 B187850

CAS 编号:

109384-24-9

分子量: 230.26 g/mol

InChI 键: ISGKNURQVBUGBO-RQJHMYQMSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“(2S,4R)-1-tert-butoxycarbonyl-4-(methylamino)pyrrolidine-2-carboxylic acid” is a compound with the CAS Number: 1932481-67-8 . It has a molecular weight of 244.29 .

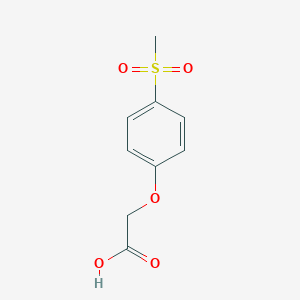

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .

Physical And Chemical Properties Analysis

科学研究应用

合成和生物学评估

- GABA 摄取抑制剂:4-羟基吡咯烷的衍生物,包括与 “(2S,4R)-1-Boc-2-氨基甲酰-4-羟基吡咯烷” 相关的结构,已被合成并评估了它们作为 GABA 转运蛋白抑制剂 GAT-1 和 GAT-3 的潜力。研究表明特定立体化学对抑制效力具有重要意义,突出了此类化合物在神经学研究中的作用 (Zhao 等人,2005)。

化学合成和机理见解

- Boc 基团迁移:一项研究证明了 N→O 叔丁氧羰基 (Boc) 迁移,涉及一个不寻常的九元环过渡态。这种机理见解可能会影响未来合成策略,这些策略的化合物具有 Boc 保护的吡咯烷结构 (Xue & Silverman, 2010)。

先进材料和方法

- 用于 NMR 的氟化衍生物:全氟叔丁基 4-羟脯氨酸衍生物的合成,包括 “(2S,4R)-1-Boc-2-氨基甲酰-4-羟基吡咯烷” 的类似物,用于灵敏的 19F NMR 应用,证明了该化合物在探测肽结构和功能中的效用 (Tressler & Zondlo, 2014)。

酶催化反应

- 酶分辨率:酶催化的动力学拆分已应用于 N-氨基甲酰、N-Boc、N-Cbz 脯氨酸酯和脯氨醇,展示了生物催化在选择性合成手性纯化合物中的潜力,其中可能包括 “(2S,4R)-1-Boc-2-氨基甲酰-4-羟基吡咯烷” 的衍生物 (Kurokawa 等人,2003)。

药理学应用

- ACE 抑制剂:使用 “(2S,4R)-1-Boc-2-氨基甲酰-4-羟基吡咯烷” 作为起始原料合成的 2-羟基吡咯并苯二氮卓-5,11-二酮的新型类似物被评估为血管紧张素转化酶 (ACE) 抑制剂。这项研究强调了该化合物在开发治疗剂中的相关性 (Addla 等人,2013)。

安全和危害

属性

IUPAC Name |

tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGKNURQVBUGBO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine | |

Synthesis routes and methods I

Procedure details

A solution of 4.98 ml of ethyl chloroformate in 50 ml of anhydrous tetrahydrofuran was added, under cooling at -+° C., to a solution of 11.0 g of 1-(t-butoxycarbonyl)-(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid and 7.25 ml of triethylamine in 160 ml of anhydrous tetrahydrofuran, and the mixture was stirred at the same temperature for one hour. 50 ml of concentrated aqueous ammonia were then added, at the same temperature, and the mixture was allowed to stand while its temperature rose to ambient. The reaction mixture was stirred for one hour, and then concentrated by evaporation under reduced pressure. A saturated aqueous solution of sodium chloride was added to the concentrate, which was then extracted three times with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure, to give 7.70 g of (2S,4R)-1-(t-butoxycarbonyl-2-carbamoyl-4-hydroxypyrrolidine.

Quantity

11 g

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

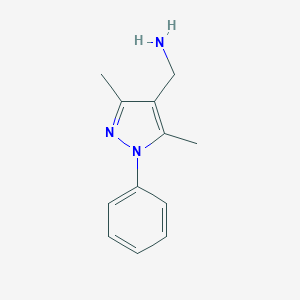

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)

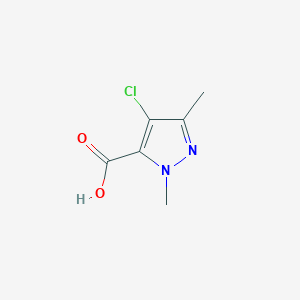

![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)